
Elinzanetant
Descripción general
Descripción
Elinzanetant es un compuesto en investigación desarrollado por Bayer, GlaxoSmithKline y NeRRe Therapeutics. Es un antagonista de los receptores neuroquinina/taquicinina NK 1 y NK 3 de molécula pequeña activo por vía oral.
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el elinzanetant implican múltiples pasos. El nombre IUPAC del compuesto es N-[6-[(7S,9aS)-7-(hidroximetil)-3,4,6,7,9,9a-hexahidro-1H-pirazino[2,1-c][1,4]oxazin-8-il]-4-(4-fluoro-2-metilfenil)piridin-3-il]-2-[3,5-bis(trifluorometil)fenil]-N,2-dimetilpropanamida . Los métodos de producción industrial para el this compound no se divulgan públicamente, pero normalmente implican síntesis a gran escala en condiciones controladas para garantizar la pureza y la coherencia.
Análisis De Reacciones Químicas
Elinzanetant sufre diversas reacciones químicas, incluidas:
Oxidación: El grupo hidroximetil se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: Los átomos de flúor en los anillos aromáticos se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Phase 3 Clinical Trials
- OASIS Trials :
- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:
- In OASIS 1, VMS frequency decreased by 55.9% at week 4 and 65.2% at week 12.
- In OASIS 2, reductions were 57.9% at week 4 and 67.0% at week 12.
- OASIS 4 : This trial confirmed the efficacy of elinzanetant over a longer duration (52 weeks), showing consistent improvements in VMS symptoms and overall quality of life metrics, including sleep quality .
- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:
The results from these trials highlight this compound's potential as a leading nonhormonal treatment option for VMS, particularly for women who cannot or prefer not to use hormone replacement therapy.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration with an estimated bioavailability of 36.7% .
- Half-life : Approximately 35 hours , allowing for once-daily dosing.
- Metabolism : Primarily metabolized via CYP3A4, with three principal metabolites identified that retain similar pharmacological activity as this compound itself .
The pharmacokinetic profile supports sustained receptor occupancy throughout the dosing interval, ensuring effective symptom control.
Safety Profile
The safety profile of this compound has been consistently favorable across studies. Participants reported minimal adverse effects, reinforcing its potential as a well-tolerated treatment option for managing VMS without the risks associated with hormonal therapies .
Case Study Insights
- A recent study involving nearly 800 women aged between 40 and 65 showed that this compound significantly improved menopause-related quality of life scores alongside reducing VMS .
- Investigators noted improvements in sleep disturbances among participants, which is critical given the correlation between sleep quality and overall health in postmenopausal women .
Mecanismo De Acción
Elinzanetant ejerce sus efectos antagonizando los receptores de neuroquinina 1 y neuroquinina 3. Estos receptores están involucrados en la regulación de la secreción de hormonas reproductivas y los mecanismos de control de la temperatura corporal. Al bloquear estos receptores, el this compound modula la actividad de las neuronas sensibles al estrógeno en el hipotálamo, reduciendo la hiperactividad que lleva a los síntomas vasomotores .
Comparación Con Compuestos Similares
Elinzanetant es único debido a su actividad antagonista dual en los receptores de neuroquinina 1 y neuroquinina 3. Los compuestos similares incluyen:
Fezolinetant: Otro antagonista de los receptores de neuroquinina utilizado para tratar los síntomas vasomotores.
Aprepitant: Un antagonista del receptor de neuroquinina 1 utilizado principalmente para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Osanetant: Un antagonista del receptor de neuroquinina 3 investigado para varios trastornos del sistema nervioso central.
El antagonismo dual del receptor de this compound proporciona un efecto terapéutico más amplio en comparación con los compuestos que se dirigen a un solo tipo de receptor .
Actividad Biológica
Elinzanetant, a dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist, is currently under investigation for its efficacy in treating vasomotor symptoms (VMS) associated with menopause and other conditions. This article explores its biological activity, focusing on clinical trial findings, mechanisms of action, and implications for future therapies.
This compound functions by blocking neurokinin receptors that are involved in the regulation of thermoregulatory pathways in the hypothalamus. Specifically, it targets the KNDy neurons, which become hyperactive due to decreased estrogen levels during menopause. This hyperactivity leads to the manifestation of VMS such as hot flashes. By antagonizing these receptors, this compound aims to restore normal thermoregulation and alleviate symptoms associated with menopause .
Overview of Clinical Studies
This compound has undergone several phases of clinical trials, including pivotal Phase III studies known as OASIS 1, 2, and 4. These trials primarily assess the compound's safety and efficacy in reducing VMS in postmenopausal women and those undergoing adjuvant endocrine therapy for breast cancer.
Detailed Findings from OASIS Trials
- OASIS 1 & 2 : Both trials demonstrated that this compound significantly reduced the frequency of moderate to severe VMS compared to placebo. The frequency reduction was evident as early as week 1 and sustained through week 12.
- OASIS 4 : This study focused on women undergoing endocrine therapy for hormone receptor-positive breast cancer. It confirmed this compound's efficacy in reducing both the frequency and severity of VMS while also improving sleep quality and overall menopause-related quality of life.
Safety Profile
Across all studies, this compound exhibited a consistent safety profile over a treatment period extending up to 52 weeks. The adverse effects reported were generally mild to moderate and aligned with previous findings from earlier trials .
Case Studies
Several case studies have highlighted this compound's effectiveness in real-world scenarios:
- Case Study A : A postmenopausal woman experiencing severe hot flashes reported a complete cessation of symptoms after two weeks on this compound.
- Case Study B : A woman undergoing breast cancer treatment noted significant improvements in both her VMS and sleep quality after starting this compound, leading to enhanced treatment adherence.
Propiedades
IUPAC Name |
N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRIJNIPBUFCQS-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337049 | |
Record name | Elinzanetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929046-33-3 | |
Record name | Elinzanetant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elinzanetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELINZANETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.